molecular formula C19H17N3O3S2 B3011738 Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone CAS No. 1172800-70-2

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone

Cat. No. B3011738
CAS RN: 1172800-70-2
M. Wt: 399.48
InChI Key: HELHMDDTLDFRGS-UHFFFAOYSA-N
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Description

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone, also known as MITO-246, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone has shown promise in antimicrobial applications. Research by Jansen et al. (2014) on a related compound, indothiazinone, discovered in a novel myxobacterial strain, revealed antimicrobial metabolites effective against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014). Similarly, Akhaja and Raval (2012) synthesized derivatives with antimicrobial, antifungal, and anti-tubercular activities (Akhaja & Raval, 2012).

Anti-Cancer Activity

Compounds related to this compound have been explored for their anti-cancer properties. Khalilullah et al. (2022) reported that pyrazolinylindoles, which share a structural similarity, showed significant cytotoxic activities against various cancer cell lines (Khalilullah et al., 2022).

Chemical Synthesis and Structural Studies

Studies by Shahana and Yardily (2020) on similar compounds focused on the synthesis, spectral characterization, and docking studies, which are essential for understanding their antibacterial activity (Shahana & Yardily, 2020). This research contributes to the fundamental understanding of these compounds' chemical properties and potential applications.

Antimutagenic Properties

Research on compounds structurally similar to this compound has also explored their antimutagenic properties. Nakasugi et al. (2000) studied antimutagens in Artemisia argyi, identifying compounds with strong antimutagenic activity against various mutagens (Nakasugi et al., 2000).

Pharmacokinetics and Metabolism

Ahn et al. (2011) examined the pharmacokinetics and metabolism of a novel indole compound, I-387, which is structurally related. This study provided insights into the stability and reactivity of such compounds, which is crucial for their development as drugs (Ahn et al., 2011).

Mechanism of Action

Target of Action

Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone is a complex compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are the primary targets of the compound.

Mode of Action

The compound interacts with its targets, primarily the receptors, through a process known as electrophilic substitution . This is due to the excessive π-electrons delocalization in the indole nucleus . The interaction with the receptors leads to changes in the cellular processes, resulting in various biological activities.

Biochemical Pathways

The compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets leads to changes in these pathways, resulting in downstream effects that contribute to its overall biological activity.

Result of Action

The result of the compound’s action is the manifestation of its various biological activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A . Similarly, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have demonstrated in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is significant potential for future research in this area.

properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-27(24,25)15-8-6-14(7-9-15)20-19-21-16(12-26-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHMDDTLDFRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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